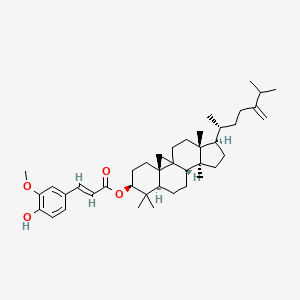

24-Methylenecycloartanyl ferulate

Description

Contextualization within the γ-Oryzanol Family and Natural Product Chemistry

24-Methylenecycloartanyl ferulate is a key member of the γ-oryzanol family, a complex mixture of compounds extracted from rice bran, corn, and barley oils. drugfuture.com This family is characterized as a group of ferulic acid esters of triterpene alcohols and phytosterols (B1254722). nih.govresearchgate.net While γ-oryzanol can contain at least 10 to 25 different components, four main compounds constitute the major portion: cycloartenyl ferulate, this compound, campesteryl ferulate, and β-sitosteryl ferulate. nih.govnih.gov

Based on their chemical structure, the components of γ-oryzanol are categorized into two groups: ferulic acid esters of triterpene alcohols (TTA-OZ) and ferulic acid esters of plant sterols (PS-OZ). researchgate.netnih.gov this compound belongs to the triterpene alcohol type. researchgate.net

Table 1: Major Components of γ-Oryzanol

| Component Name | Chemical Family |

|---|---|

| This compound | Triterpene Alcohol Ferulate |

| Cycloartenyl ferulate | Triterpene Alcohol Ferulate |

| Campesteryl ferulate | Plant Sterol Ferulate |

| β-Sitosteryl ferulate | Plant Sterol Ferulate |

| Stigmasteryl ferulate | Plant Sterol Ferulate |

| Δ7-Stigmastenyl ferulate | Plant Sterol Ferulate |

This table summarizes the major chemical constituents found within the γ-oryzanol mixture, categorized by their core structure.

Historical Perspective of Research on this compound

The journey of discovering and understanding this compound is intertwined with the history of γ-oryzanol itself. The initial identification of γ-oryzanol from rice bran oil occurred around 60 years ago. researchgate.netresearchgate.net Early research in the 1950s led to the separation of γ-oryzanol into three major components designated as oryzanols A, B, and C. drugfuture.com Subsequent structural analysis identified Oryzanol (B85318) C as this compound. drugfuture.com

For a long time, the triterpene alcohol type of γ-oryzanol, including this compound, was believed to be a characteristic component found exclusively in rice. researchgate.netnih.govdntb.gov.ua However, research published in 2019 provided definitive evidence of the presence of this compound in barley. researchgate.netnih.gov This was a significant finding, as it challenged the long-held belief of its exclusivity to rice and opened up the possibility of barley as a new source for this compound. researchgate.net The identification in barley was achieved through advanced analytical techniques, including high-performance liquid chromatography-ultraviolet-mass spectrometry (HPLC-UV-MS), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR). researchgate.netnih.govresearchgate.net

Table 2: Key Historical Research Milestones for this compound

| Year | Discovery / Finding | Significance |

|---|---|---|

| c. 1954 | First identification of γ-oryzanol from rice bran oil. drugfuture.comresearchgate.netresearchgate.net | Laid the foundation for the discovery of its individual components. |

| 1957-1958 | Separation of γ-oryzanol into components A, B, and C; Structure of Oryzanol C (this compound) elucidated. drugfuture.com | Provided the first chemical identification of the specific compound. |

| 2019 | Definitive evidence of this compound in barley. researchgate.netnih.govresearchgate.netdntb.gov.ua | Disproved the long-standing belief that the compound was unique to rice and identified a new natural source. |

This table highlights the pivotal moments in the scientific history of this compound.

Significance of this compound in Scientific Inquiry

The scientific interest in this compound stems from its notable biological activities and its role as a key analytical marker. It is recognized for its potent antioxidant properties. nih.gov In various in-vitro studies, it has demonstrated strong free-radical scavenging capabilities and protection against lipid peroxidation. nih.gov Some research indicates that this compound exhibits higher antioxidant activity against cholesterol oxidation compared to other major γ-oryzanol components like cycloartenyl ferulate and campesteryl ferulate, and even surpasses the antioxidant capabilities of α- and γ-vitamin E isomers in this regard. nih.govmdpi.com

Beyond its antioxidant capacity, this compound is a subject of investigation in cancer research. Studies have shown it can promote the expression of parvin-beta in human breast cancer cells. invivochem.comnih.gov It has also been identified as a potential ATP-competitive Akt1 inhibitor. invivochem.comnih.gov

Furthermore, the compound serves as a crucial standard for the quantification and standardization of γ-oryzanol in various products. nih.gov Its presence and relative abundance are analyzed to determine the composition of γ-oryzanol in different rice varieties and processing fractions. nih.govacs.org The recent discovery of this compound in barley has opened new avenues for research, suggesting that the distribution of this compound in the plant kingdom may be wider than previously understood. researchgate.netnih.gov This finding also presents barley as a potential alternative source for its extraction. researchgate.net

Table 3: Areas of Scientific Inquiry for this compound

| Research Area | Focus of Study | Key Findings |

|---|---|---|

| Antioxidant Activity | Comparison of its antioxidant capacity against other compounds. | Exhibits higher antioxidant activity against cholesterol oxidation than some other γ-oryzanol components and certain vitamin E isomers. nih.govmdpi.com |

| Cancer Research | Effects on human breast cancer cells. | Promotes parvin-beta expression; identified as a potential Akt1 inhibitor. invivochem.comnih.gov |

| Natural Product Chemistry | Isolation, identification, and quantification in natural sources. | Successfully isolated and characterized from Indian rice bran; established as a key analytical marker. nih.gov |

| Food Science | Distribution in different cereal grains and their tissues. | Confirmed as a major component in various rice tissues and recently discovered in barley. researchgate.netnih.gov |

This table outlines the primary fields of scientific research involving this compound and summarizes key findings.

Structure

3D Structure

Properties

Molecular Formula |

C41H60O4 |

|---|---|

Molecular Weight |

616.9 g/mol |

IUPAC Name |

[(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41?/m1/s1 |

InChI Key |

JBSUVXVGZSMGDJ-CVXPGAKHSA-N |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

Origin of Product |

United States |

Occurrence, Distribution, and Variability of 24 Methylenecycloartanyl Ferulate

Primary Botanical Sources

Oryza sativa (Rice Bran and Rice Bran Oil)

Oryza sativa, or rice, is the most well-documented and primary source of 24-methylenecycloartanyl ferulate. nih.govacs.org It is a major constituent of γ-oryzanol, which is extracted from rice bran and rice bran oil. drugfuture.comcir-safety.orgnih.govpaulaschoice.itnih.govspecialchem.com In fact, the triterpene alcohol type of γ-oryzanol, including this compound, was once thought to be unique to rice. researchgate.netresearchgate.netnih.govresearchgate.net

Research indicates that this compound is often the most abundant component of γ-oryzanol in rice. Studies on European brown rice have shown that while the proportions of individual steryl ferulates can vary greatly, this compound and cycloartenyl ferulate are consistently the main components. acs.org The concentration of γ-oryzanol, and by extension this compound, is highest in the bran, followed by the embryo, husk, and endosperm. One study analyzing 174 Indian rice accessions found that this compound was the major constituent of γ-oryzanol, with concentrations ranging from 2.4 to 31.78 mg/100g.

Hordeum vulgare (Barley) as a Novel Source

For a long time, this compound was believed to be exclusive to rice. researchgate.netresearchgate.netresearchgate.net However, recent research has definitively proven its presence in Hordeum vulgare, or barley. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov This discovery was made through the isolation and chemical structure determination of the compound from barley using advanced analytical techniques like HPLC-UV-MS, high-resolution MS, and NMR. researchgate.netresearchgate.netresearchgate.net

The identification of this compound in various barley cultivars opens up the possibility of using barley as a new source for this compound. researchgate.netresearchgate.netnih.govresearchgate.netdntb.gov.ua Further research has also led to the identification of a related compound, 24-methylenecycloartanyl caffeate, in barley. researchgate.netresearchgate.netnih.govresearchgate.netdntb.gov.ua

Other Potential Plant Species and Tissues

While rice and barley are the most confirmed sources, γ-oryzanol, the broader mixture containing this compound, is also found in other cereals like corn and wheat. nih.govdrugfuture.com Ferulic acid, a precursor to this compound, is widespread in the plant kingdom, found in the cell walls of commelinid plants such as pineapple, as well as in grasses, grains, vegetables, fruits, and seeds of coffee and peanuts. nih.gov A spatio-temporal analysis in rice has shown that while steryl caffeates are more prevalent in the early reproductive stages, the concentration of steryl ferulates, including this compound, increases as the plant matures.

Factors Influencing this compound Accumulation

The concentration of this compound in plants is not static and can be influenced by several factors.

Genetic and Genotypic Variation in Cultivars

Significant genetic variability in the content of γ-oryzanol and its components, including this compound, exists among different rice cultivars. A study of 174 Indian rice accessions revealed a wide range in the content of this specific compound. Research on European brown rice also highlighted enormous variability in the proportions of individual steryl ferulates among different cultivars. acs.org

Genome-wide association studies have identified specific quantitative trait nucleotides (QTNs) associated with the levels of this compound in rice, indicating a strong genetic basis for its accumulation. For instance, four QTNs on chromosomes 5, 7, and 12 have been linked to this compound. This genetic diversity presents opportunities for breeding rice varieties with enhanced levels of this compound.

Environmental Conditions and Agricultural Practices

Environmental factors and agricultural practices also play a role in the accumulation of this compound. Studies have shown that the composition of steryl ferulates in European brown rice was influenced by environmental conditions. acs.org

Data Tables

Table 1: Concentration of γ-Oryzanol and its Components in Indian Rice Accessions

| Component | Concentration Range (mg/100g) |

| This compound | 2.4 - 31.78 |

| Campesteryl ferulate | 1.39 - 11.78 |

| Cycloartenyl ferulate | 0.72 - 20.75 |

| β-Sitosteryl ferulate | 0.6 - 15.61 |

| Sitostanyl ferulate | 0.01 - 6.20 |

| Total γ-Oryzanol | 7.9 - 76.54 |

Source:

Table 2: Mean Content of γ-Oryzanol and its Components Across Three Sites

| Component | Mean (mg/kg) |

| This compound (MCF) | 87.2 |

| Cycloartenyl ferulate (CAF) | 35.4 |

| Campesteryl ferulate (CSF) | 43.0 |

| β-Sitosteryl ferulate (BSF) | 28.3 |

| Sitostanyl ferulate (SNF) | 4.5 |

| Total γ-Oryzanol (TOT) | 198.4 |

Source: researchgate.net

Post-Harvest Processing Effects on Retention

The journey from farm to plate involves several steps that can diminish the content of this valuable compound.

Milling: The milling process, which removes the bran layers to produce white rice, causes a significant reduction in γ-oryzanol. Research indicates that milling can result in a loss of over 40%, with only an average of 58.77% of the original γ-oryzanol being retained. nih.gov

Cooking: The method of cooking further affects retention. When brown rice is cooked in excess water, average retention of γ-oryzanol is approximately 43.31%. nih.gov This figure improves to 54.42% when brown rice is cooked in a minimal amount of water. nih.gov The lowest retention is seen in cooked milled (white) rice, which retains a mean of only 21.66% of the original γ-oryzanol content. nih.gov

Oil Extraction: this compound is a major component found in crude rice bran oil. acs.org The soapstock produced during the alkali refining of rice bran oil has been found to retain 1.3–3.1% γ-oryzanol, indicating that the compound persists through certain extraction and refining steps. mdpi.com

Comparative Profiling of γ Oryzanol Components and Isomers

Extraction Techniques from Biological Matrices

The initial and crucial step in isolating this compound is its extraction from the source material, most commonly rice bran. The efficiency of this extraction is paramount to the final yield and purity of the compound.

Traditional solvent-based extraction remains a widely used method for obtaining γ-oryzanol, which contains this compound. The choice of solvent and extraction conditions are critical for maximizing the yield.

Crude rice bran oil (RBO) is a primary source for the extraction of this compound. nih.gov One common method involves macerating rice bran with a non-polar solvent like petroleum ether. nih.gov For instance, rice bran can be soaked in petroleum ether (60–80°C) for 24 hours, a process that is often repeated multiple times to ensure exhaustive extraction. The combined extracts are then concentrated under vacuum to yield the crude RBO. nih.gov Following the initial extraction of the oil, a liquid-liquid extraction can be performed using a more polar solvent like methanol (B129727) to partition the γ-oryzanol components, including this compound, from the bulk oil. nih.gov Vigorous shaking of the RBO with methanol facilitates the transfer of the ferulate esters into the methanolic phase. nih.gov

Another approach involves the use of n-hexane as the extraction solvent. In a typical Soxhlet extraction, n-hexane is boiled for several hours to extract the lipophilic compounds from rice bran. mdpi.com The resulting extract is then filtered and concentrated to obtain the crude oil rich in γ-oryzanol. mdpi.com The use of edible oils such as grape seed oil, sunflower oil, olive oil, and canola oil has also been explored as a greener alternative to organic solvents for extracting γ-oryzanol from heat-treated rice bran. nih.gov

The optimization of solvent extraction often involves testing various solvents and their mixtures. For instance, different solvent systems like methanol-water, acetonitrile-water-ammonium acetate, and acetonitrile-perfluoroetane sulfonic acid sodium solution have been considered for the extraction and separation of oryzanol (B85318) components. google.com

| Source Material | Extraction Solvent | Method | Key Parameters | Reference |

|---|---|---|---|---|

| Rice Bran | Petroleum Ether (60-80°C) | Maceration | 24-hour soaking, repeated 3 times | nih.gov |

| Crude Rice Bran Oil | Methanol | Liquid-Liquid Extraction | Vigorous shaking for 5 minutes | nih.gov |

| Rice Bran | n-Hexane | Soxhlet Extraction | Boiling for 6 hours | mdpi.com |

| Heat-Treated Rice Bran | Grape Seed Oil, Sunflower Oil, Olive Oil, Canola Oil | Direct Soaking | - | nih.gov |

To overcome the limitations of traditional solvent extraction, such as long extraction times and the use of large volumes of organic solvents, advanced extraction technologies are being increasingly investigated for the recovery of triterpenoids like this compound. researchgate.netnih.gov These modern techniques offer advantages in terms of efficiency, reduced solvent consumption, and shorter processing times.

Ultrasonic-Assisted Extraction (UAE) is a prominent technique that utilizes the energy of ultrasonic waves to enhance the extraction process. researchgate.net The cavitation and thermal effects produced by ultrasound can disrupt plant cell walls, facilitating the release of intracellular components. maxapress.com UAE is noted for its simplicity, rapidity, and high efficiency in extracting triterpenoids. researchgate.netmdpi.com The optimization of UAE involves studying parameters such as solid-liquid ratio, ethanol (B145695) concentration, ultrasonic time, and ultrasonic power. mdpi.com

Microwave-Assisted Extraction (MAE) is another advanced method that uses microwave energy to heat the solvent and sample, leading to a more efficient extraction. nih.gov For the extraction of triterpenoids from Lactuca indica, MAE with ethanol as the solvent has been optimized by evaluating factors like solid-liquid ratio, microwave power, and extraction time. nih.gov

Supercritical Fluid Extraction (SFE) , particularly using supercritical carbon dioxide (scCO₂), is considered a green and efficient alternative for extracting lipophilic compounds. mdpi.comresearchgate.net SFE has been shown to be a promising technology for obtaining γ-oryzanol-rich extracts from rice bran. mdpi.com The solubility of γ-oryzanol in scCO₂ is dependent on pressure and temperature, with a crossover pressure observed where the solubility behavior changes with temperature. mdpi.com SFE can yield extracts with high concentrations of γ-oryzanol, comparable to conventional Soxhlet extraction, positioning it as a sustainable alternative. mdpi.com

High-Speed Countercurrent Chromatography (HSCCC) has also been effectively used to separate components of γ-oryzanol. An optimized two-phase solvent system of n-hexane–dichloromethane–acetonitrile (B52724)–[C4mim][PF6] has been successfully employed for the one-step purification of four major γ-oryzanol compounds, including this compound, from rice bran oil with high purity. researchgate.net

Chromatographic Separation Strategies

Following extraction, chromatographic methods are indispensable for the separation and purification of this compound from the complex mixture of other ferulates and lipids present in the crude extract.

High-Performance Thin Layer Chromatography (HPTLC) has emerged as a powerful technique for the isolation and purification of this compound directly from crude rice bran oil. nih.govnih.govresearchgate.net This method is advantageous due to its simplicity, precision, and speed. nih.gov

For the preparative separation of this compound, an HPTLC method has been developed using a mobile phase composed of toluene, ethyl acetate, and methanol in a ratio of 15.0:1.7:3.3 (v/v/v). nih.govnih.govresearchgate.net This solvent system provides well-resolved peaks, allowing for the effective isolation of the target compound. nih.govresearchgate.net The detection and quantification are typically carried out at a wavelength of 317 nm. nih.govresearchgate.net In such a system, this compound exhibits a specific retention factor (Rf), which allows for its separation from other components like cycloartenyl ferulate. nih.govresearchgate.net The robustness of the HPTLC method is often validated by intentionally varying analytical conditions and observing the effect on the peak areas. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Mobile Phase | Toluene:Ethyl Acetate:Methanol (15.0:1.7:3.3, v/v/v) | nih.govnih.govresearchgate.net |

| Detection Wavelength | 317 nm | nih.govresearchgate.net |

| Retention Factor (Rf) of 24-mCAF | 0.72 ± 0.02 | nih.govresearchgate.net |

| Internal Standard | Tinidazole | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical and preparative separation of γ-oryzanol components, including this compound. nih.govacs.org Both normal-phase and reverse-phase HPLC are utilized. Normal-phase HPLC on a silica (B1680970) column can be used for the initial purification of the γ-oryzanol fraction from crude rice bran oil. nih.govacs.org For the separation of individual components, reverse-phase HPLC is more commonly employed. nih.govacs.org

The development of a robust reverse-phase HPLC (RP-HPLC) method is critical for the accurate quantification and isolation of this compound, which often co-elutes with other structurally similar compounds.

A typical RP-HPLC system for the analysis of γ-oryzanol components utilizes a C18 column. google.com However, other stationary phases like a pentafluorophenyl (PFP) column have also been shown to be effective, providing alternative selectivity for these compounds. fssai.gov.in

The mobile phase composition is a key parameter in method development. A common approach involves a gradient elution using a mixture of methanol and water. fssai.gov.in For example, a gradient can start with 90% methanol, increase to 95%, then decrease to 85%, and return to 95% over a specific time course to achieve optimal separation. fssai.gov.in Another reported mobile phase consists of a 70% acetonitrile and 30% octanesulfonic acid sodium solution. google.com The flow rate is typically maintained around 1.0 mL/min, and the column temperature is often controlled at 30°C. google.comfssai.gov.in Detection is commonly performed using a UV or diode array detector at a wavelength between 320 nm and 328 nm, where ferulate esters exhibit strong absorbance. google.comfssai.gov.in

The challenge in separating γ-oryzanol components lies in their similar structures and poor solubility in some mobile phases. nih.gov Despite these challenges, RP-HPLC has been successfully used to separate multiple components of γ-oryzanol, with this compound being one of the major peaks identified. acs.org

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Kinetex PFP (4.6×250 mm, 5 μm) | C18 (250 x 4.6 mm, 5 µm) | fssai.gov.in, google.com |

| Mobile Phase | Gradient of Methanol and Water | 70% Acetonitrile - 30% Octanesulfonic acid sodium solution | fssai.gov.in, google.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | fssai.gov.in, google.com |

| Column Temperature | 30 °C | 30 °C | fssai.gov.in, google.com |

| Detection Wavelength | 328 nm | 320 nm | fssai.gov.in, google.com |

| Injection Volume | 5 µL | 20 µL | fssai.gov.in, google.com |

High-Performance Liquid Chromatography (HPLC) Systems

Preparative HPLC for High Purity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products. springernature.com It operates on the principle of separating components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture) pumped through the column at high pressure. springernature.com The goal of preparative HPLC is to isolate a specific quantity of a pure compound for further use, as opposed to analytical HPLC which focuses on identification and quantification. springernature.com

However, the application of preparative HPLC for the isolation of this compound is fraught with challenges. The primary constituents of γ-oryzanol, including this compound and the structurally similar Cycloartenyl ferulate, possess nearly identical chemical structures. nih.gov This similarity makes their separation by conventional chromatographic methods difficult. Furthermore, these compounds exhibit poor solubility in many standard HPLC mobile phases, presenting a significant obstacle to developing an effective and efficient preparative HPLC method. nih.gov These difficulties have spurred researchers to explore alternative and more suitable purification strategies.

Counter-Current Chromatography (CCC) Techniques

Counter-Current Chromatography (CCC) has emerged as a powerful alternative for the separation of this compound. CCC is a form of liquid-liquid partition chromatography that utilizes a support-free system, thereby eliminating irreversible adsorption of the sample onto a solid stationary phase. This is particularly advantageous for separating sensitive or poorly soluble compounds.

A notable application is the use of High-Performance Counter-Current Chromatography (HPCCC) for the purification of major triterpene alcohol ferulates from rice bran oil (RBO). chemfaces.com In one successful method, a two-phase solvent system composed of n-hexane and acetonitrile in a 1:1 volume ratio was employed. This system allowed for the effective partitioning and separation of the target compounds. chemfaces.com Through a two-step separation procedure, this HPCCC method yielded significant quantities of purified compounds from a crude RBO extract. chemfaces.com

The table below summarizes the results of this HPCCC separation:

| Compound | Yield (from 390 mg RBO) | Purity (determined by HPLC) |

| This compound | 12.62 ± 1.15 mg | 95.50 ± 0.75% |

| Cycloartenyl ferulate | 20.50 ± 2.60 mg | 97.97 ± 0.90% |

| Data sourced from a study on the separation of triterpene alcohol ferulates from rice bran oil. chemfaces.com |

Challenges and Innovations in High Purity Isolation

The quest for high-purity this compound is driven by the need for accurate characterization and biological testing. The primary challenges remain the compound's structural similarity to other γ-oryzanol components and its poor solubility in common solvents, which complicates separation via preparative HPLC. nih.gov

In response to these challenges, several innovative approaches have been developed:

High-Performance Thin-Layer Chromatography (HPTLC): Researchers have successfully developed HPTLC methods for the isolation of this compound from Indian rice bran oil. nih.govphcog.com One validated method utilized a mobile phase of toluene, ethyl acetate, and methanol (15.0:1.7:3.3, v/v/v). nih.gov This technique is presented as a simple, precise, and time-saving alternative for isolating the compound directly from crude RBO. nih.gov The characterization of the isolated compound was confirmed using 1D and 2D spectral analysis. nih.gov

High-Performance Counter-Current Chromatography (HPCCC): As detailed previously, HPCCC has been demonstrated as a novel and effective method for separating this compound from Cycloartenyl ferulate, overcoming the limitations of traditional HPLC. chemfaces.com

Exploration of New Natural Sources: A significant innovation has been the identification and isolation of this compound from barley for the first time. researchgate.netresearchgate.net Previously, this compound was thought to be characteristic only of rice. researchgate.netresearchgate.net This discovery was confirmed through extensive analysis using HPLC-UV-MS, high-resolution MS, and NMR. researchgate.netresearchgate.net This finding opens up the possibility of using barley as a new commercial source for the compound. researchgate.netresearchgate.net During this research, another related compound, 24-methylenecycloartanyl caffeate, was also isolated from barley. researchgate.netresearchgate.net

The table below outlines the key challenges and the corresponding innovative solutions in the isolation of this compound.

| Challenge | Innovative Solution(s) | Key Findings | Source(s) |

| Similar chemical structures of γ-oryzanol components | High-Performance Counter-Current Chromatography (HPCCC) | Successful separation of this compound and Cycloartenyl ferulate with purities of 95.50% and 97.97% respectively. | chemfaces.com |

| Poor solubility in standard HPLC mobile phases | High-Performance Thin-Layer Chromatography (HPTLC) | A simple, precise, time-saving method for direct isolation from crude rice bran oil. | nih.govnih.gov |

| Limited known natural sources | Isolation from a new source | Definitive identification of this compound in barley, confirmed by MS and NMR. | researchgate.netresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 24 Methylenecycloartanyl Ferulate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of 24-methylenecycloartanyl ferulate. nih.govnih.gov

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. Key signals in the spectrum of this compound include those corresponding to the aromatic protons of the ferulate moiety, the olefinic protons of the vinyl group, and the numerous methyl, methylene, and methine protons of the cycloartane (B1207475) skeleton. researchgate.net The characteristic signals for the cyclopropyl (B3062369) group are also a key diagnostic feature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. This allows for the identification of quaternary carbons, carbonyl carbons, and other carbon environments that lack directly attached protons. The correlation of these signals with those in the ¹H NMR spectrum is crucial for piecing together the molecular structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| Ferulate Moiety | ||

| 1' | - | 167.2 |

| 2' | 7.61 (d, J=15.9 Hz) | 145.4 |

| 3' | 6.33 (d, J=15.9 Hz) | 115.8 |

| 4' | - | 127.2 |

| 5' | 7.07 (d, J=1.8 Hz) | 109.5 |

| 6' | - | 146.9 |

| 7' | 6.95 (d, J=8.1 Hz) | 114.8 |

| 8' | 7.04 (dd, J=8.1, 1.8 Hz) | 123.2 |

| 9' | - | 148.1 |

| 10' (OCH3) | 3.94 (s) | 56.0 |

| Triterpenoid (B12794562) Moiety | ||

| 3 | 4.69 (dd, J=10.8, 5.4 Hz) | 81.0 |

| 19a | 0.58 (d, J=4.1 Hz) | 29.9 |

| 19b | 0.36 (d, J=4.1 Hz) | 29.9 |

| 26 | 1.04 (d, J=6.9 Hz) | 22.1 |

| 27 | 1.04 (d, J=6.9 Hz) | 22.1 |

| 28 | 4.72 (br s) | 106.3 |

| 29 | 4.67 (br s) | 106.3 |

| 30 | 0.98 (s) | 19.4 |

| 31 | 0.91 (s) | 25.6 |

| 32 | 0.99 (s) | 18.0 |

| 33 | 0.82 (s) | 14.6 |

Note: This table presents a selection of key NMR assignments. Complete assignment requires 2D NMR analysis. Data compiled from publicly available research.

Two-Dimensional NMR (COSY, NOESY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound. nih.govnih.gov These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in tracing out spin systems within the molecule, such as the connectivity of protons in the side chain and within the fused ring system of the cycloartane core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid-like rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons that have no directly attached protons. For instance, the correlation between the proton at C-3 and the carbonyl carbon (C-1') of the ferulate moiety confirms the ester linkage.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.net For this compound, HR-MS is used to confirm its molecular formula, C₄₁H₆₀O₄. nih.gov This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF MICROMASS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures and the subsequent mass analysis of the individual components. dntb.gov.uanih.gov In the context of analyzing natural product extracts, LC-MS is invaluable for identifying this compound within a complex matrix. acs.org

Tandem mass spectrometry (MS/MS), often performed on instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, provides structural information through fragmentation analysis. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, key fragmentation patterns would include the loss of the ferulic acid moiety, providing evidence for the ester linkage and the identity of the triterpenoid core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its functional groups. nih.govresearchgate.net It is a rapid and effective method for identifying the presence of key functional groups within a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be observed for:

O-H stretching: A broad band in the region of 3400 cm⁻¹, indicative of the hydroxyl group on the ferulate moiety.

C-H stretching: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the triterpenoid structure.

C=O stretching: A strong, sharp absorption band around 1710-1730 cm⁻¹, which is characteristic of the ester carbonyl group.

C=C stretching: Peaks in the 1600-1650 cm⁻¹ region, corresponding to the aromatic ring and the vinyl group.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region, associated with the ester linkage and the methoxy (B1213986) group.

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H | ~3400 | Broad |

| Aliphatic C-H | 2850-3000 | Sharp |

| Ester C=O | 1710-1730 | Strong, sharp |

| Aromatic/Olefinic C=C | 1600-1650 | Medium |

| C-O (ester, ether) | 1000-1300 | Strong |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

X-ray Crystallography for Definitive Structure Confirmation

The absolute and relative stereochemistry of this compound has been conclusively determined through single-crystal X-ray diffraction analysis. This powerful technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

In a pivotal study, researchers successfully isolated and purified this compound and grew crystals suitable for X-ray diffraction. researchgate.net The compound was recrystallized from a mixed solvent system of hexane (B92381) and chloroform, yielding crystals of sufficient quality for detailed analysis. researchgate.net

The crystallographic data obtained from this analysis provided definitive proof of the compound's structure. researchgate.net The key findings from the X-ray crystallography study are summarized in the table below. The data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1942065.

Table 1: Crystal data and structure refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C41H60O4 |

| Formula weight | 616.90 |

| Temperature/K | 100.0 |

| Crystal system | orthorhombic |

| Space group | P212121 |

| a/Å | 6.4789(3) |

| b/Å | 14.1507(5) |

| c/Å | 39.0689(14) |

| α/° | 90 |

| β/° | 90 |

| γ/° | 90 |

| Volume/ų | 3583.4(2) |

| Z | 4 |

| ρcalcg/cm³ | 1.142 |

| μ/mm⁻¹ | 0.724 |

| F(000) | 1360.0 |

| Crystal size/mm³ | 0.2 x 0.1 x 0.02 |

| Radiation | CuKα (λ = 1.54184) |

| 2Θ range for data collection/° | 4.54 to 148.9 |

| Index ranges | -7 ≤ h ≤ 7, -16 ≤ k ≤ 17, -48 ≤ l ≤ 48 |

| Reflections collected | 23118 |

| Independent reflections | 7192 [Rint = 0.0384, Rsigma = 0.0381] |

| Data/restraints/parameters | 7192/0/418 |

| Goodness-of-fit on F² | 1.053 |

| Final R indexes [I>=2σ (I)] | R1 = 0.0351, wR2 = 0.0881 |

| Final R indexes [all data] | R1 = 0.0368, wR2 = 0.0898 |

| Largest diff. peak/hole / e Å⁻³ | 0.20/-0.19 |

| Flack parameter | 0.05(6) |

Data sourced from Ito et al. (2019) supplementary information.

The X-ray analysis unequivocally confirmed the presence of the characteristic cycloartane skeleton, with its distinctive cyclopropane (B1198618) ring fused to the steroid-like core. Furthermore, it established the precise connectivity and stereochemical orientation of the ferulate moiety attached at the C-3 position. The determination of the Flack parameter provided confirmation of the absolute stereochemistry of the molecule. This definitive structural proof is crucial for understanding the molecule's biological activity and for its unambiguous identification in natural sources. researchgate.net

Biosynthesis and Metabolic Pathways of 24 Methylenecycloartanyl Ferulate

Precursor Compounds and Initial Biosynthetic Steps

The foundation of 24-methylenecycloartanyl ferulate is built upon two key precursor molecules: squalene (B77637), a triterpene, and ferulic acid, a phenolic acid. These molecules originate from distinct metabolic routes within the plant cell.

Squalene is a 30-carbon isoprenoid compound that serves as a crucial intermediate in the biosynthesis of all sterols and triterpenoids in eukaryotes. researchgate.netmdpi.com Its formation is a pivotal point in the mevalonate (B85504) pathway, which commences with the conversion of acetyl-CoA. nih.gov Squalene's linear structure provides the carbon backbone that will eventually be cyclized to form the characteristic multi-ring structure of triterpene alcohols. nih.govnih.gov In the context of γ-oryzanol, squalene is the fundamental building block for the triterpene alcohol moiety of the final ester. nih.gov

Ferulic acid, on the other hand, is a derivative of cinnamic acid and is synthesized via the phenylpropanoid pathway. nih.gov This pathway starts with the amino acid phenylalanine. Through a series of enzymatic reactions involving deamination, hydroxylation, and methylation, ferulic acid is produced. nih.gov Caffeic acid is a direct precursor to ferulic acid. nih.govnih.gov Ferulic acid provides the phenolic acid component that will be esterified to the triterpene alcohol, a defining feature of γ-oryzanol compounds. nih.govelsevierpure.comkyoto-u.ac.jp The antioxidant properties of γ-oryzanol are largely attributed to this ferulic acid moiety. frontiersin.org

In plants, the cyclization of squalene leads primarily to the formation of cycloartenol (B190886), a pentacyclic triterpene alcohol. researchgate.net This is a key distinction from fungi and animals, where the cyclization of squalene's epoxide form yields lanosterol. Cycloartenol is the foundational molecule for the synthesis of a vast array of phytosterols (B1254722) and is a direct precursor to 24-methylenecycloartanol (B74860). researchgate.net Its unique cyclopropane (B1198618) ring is a characteristic feature that is retained in some of its downstream derivatives. The biosynthesis of cycloartenol represents the first committed step in the pathway leading to most plant sterols.

Enzymatic Conversions and Regulatory Mechanisms

The conversion of the initial precursors into this compound is orchestrated by a suite of specific enzymes that catalyze each step with high precision.

The biosynthesis of cycloartenol from squalene involves two critical enzymatic steps. First, Squalene-2,3-Epoxidase (also known as squalene monooxygenase) catalyzes the stereospecific epoxidation of squalene to form (S)-2,3-oxidosqualene. This reaction is the first oxygen-requiring step in sterol biosynthesis and is considered a key regulatory point in the pathway. researchgate.net

Next, Cycloartenol Synthetase (CAS) , an oxidosqualene cyclase, catalyzes the intricate cyclization of (S)-2,3-oxidosqualene to produce cycloartenol. This enzyme facilitates a cascade of ring formations, resulting in the characteristic pentacyclic structure of cycloartenol. nih.gov The activity of CAS is a crucial control point, directing the flow of carbon from the isoprenoid pathway into the biosynthesis of phytosterols.

Following the formation of cycloartenol, the side chain is modified by the action of methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. S-Adenosyl-L-Methionine-dependent methyltransferase 1 (SMT1) catalyzes the first methylation step at the C-24 position of the cycloartenol side chain. This reaction is a critical step in the pathway leading to a variety of phytosterols.

Subsequently, S-Adenosyl-L-Methionine-dependent methyltransferase 2 (SMT2) can add a second methyl group, leading to the formation of a 24-ethyl group on the sterol side chain. In the specific case of 24-methylenecycloartanol, a single methylation event at C-24 of cycloartenol, followed by other modifications, leads to the formation of the 24-methylene group. The precise action of these methyltransferases is key to generating the structural diversity observed in plant sterols.

The final step in the biosynthesis of this compound is the esterification of the 3-hydroxyl group of 24-methylenecycloartanol with the carboxyl group of ferulic acid. While the specific enzyme responsible for this reaction in vivo has not been definitively identified, research points towards the involvement of certain classes of enzymes.

It is proposed that an acyltransferase or a specific type of esterase catalyzes this feruloylation. Feruloyl esterases, known for their role in the hydrolysis of ferulic acid from polysaccharides, can also, under certain conditions, catalyze the reverse reaction of ester synthesis. Lipases are another class of enzymes that have been shown to effectively catalyze the esterification of triterpene alcohols and phytosterols with fatty acids, suggesting a similar mechanism could be at play with ferulic acid. The synthesis likely involves the activation of ferulic acid to a more reactive form, such as feruloyl-CoA, which can then be transferred to the hydroxyl group of 24-methylenecycloartanol. nih.gov Further research is needed to isolate and characterize the specific enzyme(s) and elucidate the precise mechanism of this final, crucial step in the biosynthesis of this compound.

Interconversion with Related γ-Oryzanol Species

The biosynthesis and metabolism of this compound are intrinsically linked to a family of related compounds known as γ-oryzanol. These compounds, primarily found in rice and other cereals, consist of a triterpene alcohol or plant sterol core esterified with a phenolic acid. researchgate.netresearchgate.net The specific composition of γ-oryzanol can vary significantly, highlighting a dynamic metabolic network. acs.org

Relationship with Cycloartenyl Ferulate and 24-Methylenecycloartanol

This compound and cycloartenyl ferulate are two of the principal components of the γ-oryzanol fraction in rice bran. acs.orgnih.gov Both are classified as triterpene alcohol-type γ-oryzanols (TTA-OZ), sharing a common structural foundation. researchgate.net Their biosynthesis involves the esterification of their respective triterpene alcohol precursors—24-methylenecycloartanol and cycloartenol—with ferulic acid. acs.org

Research on European brown rice varieties has uncovered a significant negative correlation between the proportions of these two compounds. acs.org This inverse relationship suggests a competitive or precursor-product dynamic in their biosynthetic pathways. It is plausible that cycloartenol serves as a precursor to 24-methylenecycloartanol, or that both triterpene alcohols compete for the same pool of ferulic acid and the enzymes that catalyze the esterification process.

Further highlighting this relationship, studies analyzing γ-oryzanol fractions have identified the free triterpene alcohols, cycloartenol and 24-methylenecycloartanol, co-existing with their ferulated esters. acs.org While both ferulates accumulate in significant quantities, their metabolic fate may differ. One study noted that after administration to mice, cycloartenyl ferulate was found at high concentrations in the liver, whereas this compound isomers were found at relatively higher concentrations in the plasma, suggesting potential differences in their metabolism or transport within the body. nih.gov

Metabolism of 24-Methylenecycloartanyl Caffeate

The metabolic landscape of this compound also includes closely related esters. Definitive evidence from recent studies has confirmed the presence of 24-methylenecycloartanyl caffeate in barley. researchgate.netresearchgate.netdntb.gov.ua This compound was discovered during the isolation and purification of this compound, with which it shares similar properties. researchgate.netresearchgate.net

The key structural difference between these two molecules lies in the phenolic acid attached to the 24-methylenecycloartanol core. researchgate.net

This compound is an ester of ferulic acid .

24-Methylenecycloartanyl Caffeate is an ester of caffeic acid .

The co-occurrence of both the ferulate and caffeate esters of 24-methylenecycloartanol in barley strongly suggests a parallel or competing biosynthetic pathway. researchgate.netnih.gov This implies that the enzymatic machinery, likely involving an acyltransferase, can utilize both ferulic acid and caffeic acid as substrates for esterification with the 24-methylenecycloartanol precursor. The discovery opens the possibility of barley being a source for both of these compounds. nih.gov

Genetic Basis of this compound Accumulation (e.g., QTL Analysis)

The accumulation of this compound, as a component of the total γ-oryzanol content, is influenced by the genetic makeup of the plant. Studies have shown that the γ-oryzanol content in rice grains is genotype-dependent, indicating that genetic factors play a crucial role in its biosynthesis and storage. dntb.gov.ua

Quantitative Trait Locus (QTL) analysis is a powerful tool used to identify specific genomic regions that are associated with variations in a quantitative trait, such as the concentration of a chemical compound. While direct QTL analysis for this compound is not extensively documented, studies have successfully mapped QTLs for its key precursor, ferulic acid. The availability of ferulic acid is a critical determinant for the synthesis of its various esters, including this compound.

A study using a set of recombinant inbred lines (RILs) from a cross between the rice varieties 'Asominori' (Japonica) and 'IR24' (Indica) identified several QTLs associated with ferulic acid content in rice straw. nig.ac.jp The parent varieties showed significant differences in ferulic acid levels, with 'Asominori' having a much higher content than 'IR24'. nig.ac.jp The identification of these QTLs provides a foundation for understanding the genetic regulation of ferulic acid availability, which in turn impacts the potential for this compound accumulation.

Below is a table summarizing the findings from the QTL analysis for ferulic acid content. nig.ac.jp

| Chromosome | Marker Interval | LOD Score* | Phenotypic Variation Explained (%) | Additive Effect |

| 1 | C194 - G365 | 4.6 | 13.5 | 11.8 |

| 2 | G143 - C234 | 2.5 | 7.6 | -8.9 |

| 3 | R2617 - G179 | 3.3 | 10.0 | -10.2 |

| 6 | C969 - R2173 | 2.1 | 6.5 | 8.2 |

| 8 | C248 - G391 | 3.1 | 9.5 | 10.0 |

| 11 | R19 - R2420 | 2.8 | 8.5 | 9.4 |

| 12 | G1 - R2567 | 2.2 | 6.8 | -8.4 |

*A LOD (Logarithm of the odds) score greater than 2.0 is generally considered indicative of the presence of a QTL. nig.ac.jp

This data indicates that multiple genes across several chromosomes contribute to the accumulation of ferulic acid, a direct precursor for this compound.

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant Mechanisms and Oxidative Stress Modulation

24-Methylenecycloartanyl ferulate has demonstrated notable antioxidant properties, which are attributed to its distinct chemical structure. The presence of a ferulic acid moiety, which contains a phenolic hydroxyl group, is crucial for its ability to scavenge free radicals and modulate oxidative stress.

Free Radical Scavenging and Lipid Peroxidation Inhibition

Research has highlighted the capacity of this compound to act as a potent free radical scavenger. nih.gov Studies have shown that it, along with other components of γ-oryzanol like cycloartenyl ferulate and β-sitosteryl ferulate, exhibits strong free radical scavenging activity, comparable to that of α-tocopherol, a well-known antioxidant. nih.gov The mechanism is believed to involve the donation of a hydrogen atom from the hydroxyl group on the phenolic ring of the ferulate structure, which is stabilized by electron delocalization. nih.gov

Furthermore, this compound has been identified as a significant inhibitor of lipid peroxidation. nih.gov Lipid peroxidation is a detrimental chain reaction initiated by free radicals that can damage cell membranes and other cellular components. By neutralizing free radicals, this compound helps to terminate these damaging cascades, thereby protecting the integrity of lipids. nih.gov In comparative studies, the major components of γ-oryzanol, including this compound, displayed superior antioxidant activity against cholesterol oxidation when compared to α- and γ-tocopherol. nih.gov

Table 1: Antioxidant Activities of this compound and Related Compounds

| Compound/Group | Antioxidant Activity | Key Findings | References |

|---|---|---|---|

| This compound | High | Imputed to have the highest antioxidant activity among major γ-oryzanol metabolites. | nih.gov |

| Cycloartenyl, 24-methylenecycloartanyl, and β-sitosteryl ferulates | Strong | Comparable free radical scavenging and lipid peroxidation inhibition to α-tocopherol. | nih.gov |

| Major γ-Oryzanol Metabolites | High | Higher antioxidant activities against cholesterol oxidation compared to α- and γ-vitamin E isomers. | nih.gov |

Anti-inflammatory Properties

While direct and extensive research specifically on the anti-inflammatory mechanisms of this compound is still emerging, studies on its constituent, ferulic acid, and closely related compounds within the γ-oryzanol family provide significant insights into its potential anti-inflammatory actions.

Downregulation of Inflammatory Transcription Factors (e.g., NF-κB)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Studies on phytosteryl ferulates have demonstrated their ability to inhibit NF-κB activity. nih.gov The anti-inflammatory effects of ferulic acid have been linked to the modulation of the NF-κB signaling pathway. nih.gov For instance, ferulic acid has been shown to inhibit the testicular activation of NF-κB in a rat model of inflammation. nih.gov Given that this compound is an ester of ferulic acid, it is plausible that it exerts similar inhibitory effects on NF-κB, thereby reducing the transcription of downstream inflammatory targets.

Modulation of Pro-inflammatory Mediators (e.g., COX-2, iNOS, IL-1β, IL-6, TNF-α)

The expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), is a hallmark of the inflammatory response.

Table 2: Potential Anti-inflammatory Mechanisms Based on Related Compounds

| Mediator | Effect Observed with Related Compounds (Ferulic Acid, Cycloartenyl Ferulate) | Potential Implication for this compound | References |

|---|---|---|---|

| NF-κB | Inhibition of activation | Likely inhibits NF-κB activation, reducing pro-inflammatory gene expression. | nih.govnih.gov |

| COX-2 | Downregulation of mRNA expression and synthesis | May decrease the production of prostaglandins (B1171923) involved in inflammation. | nih.govnih.gov |

| iNOS | Downregulation of mRNA expression | May reduce the production of nitric oxide, a pro-inflammatory molecule. | nih.govnih.gov |

| IL-1β | Downregulation of mRNA expression | Could attenuate the inflammatory cascade initiated by this cytokine. | |

| IL-6 | Downregulation of mRNA expression and protein levels | May reduce systemic and local inflammatory responses. | nih.gov |

| TNF-α | Downregulation of mRNA expression and protein levels | Could mitigate the widespread inflammatory effects of this key cytokine. | nih.gov |

Anticancer Potential and Molecular Pathways in Cell-Based Models

Emerging research has begun to shed light on the anticancer potential of this compound, with studies in human breast cancer cell lines providing initial mechanistic details.

In the human breast cancer cell line MCF-7, this compound has been shown to exert its effects through multiple molecular pathways. One key finding is its ability to promote the expression of parvin-beta, an adaptor protein that is often downregulated in breast tumors. researchgate.net This upregulation is mediated through an interaction with peroxisome proliferator-activated receptor-gamma 2 (PPARγ2). researchgate.net

Furthermore, this compound has been identified as a potential ATP-competitive inhibitor of Akt1, a crucial kinase in cell survival and proliferation pathways, with a reported half-maximal effective concentration (EC50) of 33.3 μM. researchgate.net By inhibiting Akt1, this compound can interfere with downstream signaling that promotes cancer cell growth and survival. researchgate.net

Studies have also indicated that treatment with this compound can lead to a significant decrease in anchorage-independent growth and inhibit cell movement in MCF-7 cells. researchgate.net This is associated with a reduction in the levels of GTP-bound Rac1 and Cdc42, small GTPases that play a critical role in cell motility and invasion. researchgate.net Additionally, this compound has been shown to protect against the expression of pro-angiogenesis-related genes, such as Vascular Endothelial Growth Factor (VEGF), through the activation of PPARγ2. This suggests a potential role in modulating the tumor microenvironment by inhibiting the formation of new blood vessels.

Table 3: Anticancer Mechanisms of this compound in MCF-7 Breast Cancer Cells

| Molecular Target/Pathway | Observed Effect | Potential Outcome | References |

|---|---|---|---|

| Parvin-beta | Upregulation of expression via PPARγ2 | Inhibition of oncogenic signaling | researchgate.net |

| Akt1 | ATP-competitive inhibition (EC50 = 33.3 μM) | Suppression of cell survival and proliferation | researchgate.net |

| Rac1 and Cdc42 | Reduction of GTP-bound levels | Inhibition of cell movement and invasion | researchgate.net |

| Pro-angiogenesis Genes (e.g., VEGF) | Decreased expression via PPARγ2 | Inhibition of tumor angiogenesis | |

| Anchorage-independent growth | Decreased | Reduction in tumorigenic potential | researchgate.net |

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines (e.g., A549 NSCLC, MCF7)

This compound has been identified as a principal cytotoxic component within γ-oryzanol, demonstrating significant effects on cancer cell viability and programmed cell death. nih.gov In studies involving the human non-small cell lung cancer (NSCLC) cell line, A549, this compound was found to be the main compound responsible for the cytotoxic effects of rice bran oil. nih.gov Its application leads to an inhibition of cell proliferation and a corresponding activation of cell death and apoptosis pathways. nih.govresearchgate.net

In the context of breast cancer, particularly the MCF7 cell line, this compound has been shown to modulate cellular processes related to oncogenic transformation. nih.govnih.gov Treatment with the compound significantly curtails anchorage-independent growth and inhibits cell migration. nih.gov This is achieved partly through the upregulation of parvin-β, a protein involved in cell survival and adhesion that is often downregulated in breast tumors. nih.govnih.gov The induction of apoptosis in cancer cells is a key indicator of the anti-cancer potential of a compound. nih.gov

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of cell proliferation; Activation of apoptosis and cell death. | nih.govresearchgate.net |

| MCF7 | Breast Cancer | Inhibition of anchorage-independent growth; Inhibition of cell movement. | nih.gov |

Regulation of Tumor Suppressors and Oncogenes

A key mechanism underlying the anti-cancer activity of this compound in A549 lung cancer cells is the upregulation of Myb Binding Protein 1A (MYBBP1A). nih.govresearchgate.net MYBBP1A is a transcriptional regulator that functions as a tumor suppressor, playing a crucial role in halting cancer progression. nih.govnih.gov Research has established MYBBP1A as an essential gene involved in controlling the cell cycle and mitosis, and its downregulation has been associated with increased susceptibility to oncogenic transformation. nih.gov In response to this compound, the increased expression of MYBBP1A contributes to the suppression of tumor development in A549 cells. researchgate.net

In the MCF7 human breast cancer cell line, this compound promotes the expression of parvin-β, an adaptor protein that is significantly downregulated in many breast tumors. nih.govnih.gov This effect is mediated through a specific interaction with the Peroxisome Proliferator-Activated Receptor-gamma 2 (PPARγ2). nih.govjscimedcentral.com

Mechanistic studies revealed that this compound treatment induces the binding of PPARγ2 to a specific peroxisome proliferator response element-like sequence within the promoter region of the parvin-β gene. nih.gov This interaction enhances the transcription of the gene, leading to increased levels of the parvin-β protein in a dose-dependent manner. nih.gov The restoration of parvin-β expression is linked to the inhibition of oncogenic signaling pathways, such as that of integrin-linked kinase (ILK). nih.govjscimedcentral.comjscimedcentral.com

Kinase Inhibition Activities

This compound has been identified as a potential ATP-competitive inhibitor of Akt1 (also known as Protein Kinase B), a critical kinase in signaling pathways that control cell growth and survival. nih.govmedchemexpress.commdpi.com The compound directly targets the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets and thereby disrupting the signaling cascade. nih.govnih.gov

Docking simulations have shown that this compound fits into the ATP-binding pocket of Akt1. nih.gov This interaction is energetically favorable, indicating a stable binding. nih.gov The inhibition of Akt1 is a significant contributor to the compound's cytotoxic effects, particularly in A549 lung cancer cells. nih.gov

| Parameter | Value | Target Kinase | Reference |

|---|---|---|---|

| Half Maximal Effective Concentration (EC₅₀) | 33.3 μM | Akt1 | nih.govmedchemexpress.com |

| Binding Energy | -8.870 kcal/mol | Akt1 | nih.gov |

In addition to Akt1, research has demonstrated that this compound also inhibits the activity of Aurora B kinase. nih.gov Aurora B is a key protein that regulates multiple aspects of mitosis, including chromosome segregation and cytokinesis, the final step of cell division. nih.gov The inhibition of Aurora B kinase in A549 cells by this compound represents another important facet of its anti-proliferative mechanism, contributing to the disruption of cell division in cancer cells. nih.gov

Impact on Cell Proliferation, Migration, and Anchorage-Independent Growth

This compound (24-MCF), a principal component of γ-oryzanol, has demonstrated notable effects on the hallmark traits of cancer cells, specifically their ability to proliferate, migrate, and grow without a solid surface to attach to (anchorage-independent growth).

In a study involving the human breast cancer cell line MCF7, treatment with 24-MCF led to a significant decrease in anchorage-independent growth and a reduction in cell movement. mdpi.comorcid.org This inhibitory action is linked to its influence on key signaling pathways that govern cell structure and motility. Specifically, 24-MCF treatment was found to reduce the levels of GTP-bound Rac1 and Cdc42, which are critical small GTPases involved in regulating the cell's cytoskeleton and movement. mdpi.comorcid.org

The mechanism behind these effects appears to be connected to the upregulation of two important proteins: parvin-β and peroxisome proliferator-activated receptor-gamma 2 (PPAR-γ2). mdpi.comorcid.org Parvin-β is an adaptor protein that plays a role in linking integrins (cell surface receptors) to the cell's internal structure and is often downregulated in breast tumors. mdpi.comorcid.org Research showed that 24-MCF treatment increased both the mRNA and protein levels of parvin-β in MCF7 cells in a dose-dependent manner. mdpi.comorcid.org This effect was specific to 24-MCF among several γ-oryzanol compounds tested and was not observed in other breast cancer cell lines like T47D, SK-BR-3, or MDA-MB-231. mdpi.comorcid.org

Further investigation revealed a direct link between PPAR-γ2 and parvin-β expression. 24-MCF treatment induced the binding of PPAR-γ2 to a specific response element in the parvin-β gene promoter. mdpi.com This suggests that 24-MCF promotes the expression of parvin-β through the activation of PPAR-γ2. The subsequent increase in parvin-β is thought to inhibit the downstream signaling of integrin-linked kinase (ILK), a protein associated with tumor progression and angiogenesis. mdpi.comnih.gov Additionally, 24-MCF was identified as a potential ATP-competitive inhibitor of Akt1, another crucial protein in cell survival and proliferation pathways, with a half-maximal effective concentration (EC50) of 33.3 μM. mdpi.comorcid.orgresearchgate.net

Table 1: Effects of this compound on Breast Cancer Cell Line MCF7

| Parameter | Observation | Implicated Mechanism | Reference |

|---|---|---|---|

| Anchorage-Independent Growth | Significantly decreased | Inhibition of ILK downstream signaling | mdpi.comorcid.org |

| Cell Movement | Inhibited | Reduction in GTP-bound Rac1 and Cdc42 | mdpi.comorcid.org |

| Parvin-β Expression | Upregulated (mRNA and protein levels) | Induced binding of PPAR-γ2 to parvin-β promoter | mdpi.comorcid.org |

| PPAR-γ2 Expression | Upregulated | Direct effect of 24-MCF | mdpi.comorcid.org |

| Akt1 Activity | Inhibited (EC50 = 33.3 μM) | ATP-competitive binding to Akt1 | mdpi.comorcid.orgresearchgate.net |

Modulation of Angiogenesis-Related Genes (e.g., LIF, VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to modulate this process by affecting the expression of key angiogenesis-related genes.

In MCF7 human breast cancer cells, 24-MCF was found to mediate the expression of genes associated with angiogenesis. nih.gov This modulation is linked to its ability to activate PPARγ2, which is considered a molecular target for angiogenesis signaling. nih.gov Microarray and real-time PCR analyses confirmed that 24-MCF treatment alters the expression of a suite of genes involved in angiogenesis. nih.gov

Specifically, researchers identified PPAR-response elements (PPRE) within the promoter regions of Leukemia Inhibitory Factor (LIF) and Vascular Endothelial Growth Factor (VEGF), two pivotal genes in the angiogenic process. nih.gov This finding suggests that 24-MCF, through its activation of PPARγ2, can directly influence the transcription of these genes. The study demonstrated that 24-MCF treatment led to a downregulation of these pro-angiogenic genes. nih.gov

The functional consequence of this genetic modulation was observed in an in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs). Phorbol 12-myristate 13-acetate (PMA), a known stimulator of angiogenesis, enhanced the ability of HUVECs to form network-like structures. However, when treated with 24-MCF in the presence of PMA, this tube formation was inhibited. nih.gov These findings indicate that 24-MCF has anti-angiogenic properties, which are mediated, at least in part, by the PPARγ2-dependent regulation of genes like LIF and VEGF. nih.gov

Table 2: Modulation of Angiogenesis by this compound in Preclinical Models

| Model System | Finding | Mechanism | Reference |

|---|---|---|---|

| MCF7 Breast Cancer Cells | Mediated the expression of angiogenesis-related genes. | Activation of PPARγ2. | nih.gov |

| MCF7 Breast Cancer Cells | Identified PPAR-response elements in LIF and VEGF gene promoters. | Direct transcriptional regulation via PPARγ2. | nih.gov |

| HUVECs | Inhibited PMA-stimulated tube formation. | Anti-angiogenic effect. | nih.gov |

Modulation of Lipid Metabolism in Experimental Animal Models

γ-Oryzanol, a mixture of compounds from rice bran oil of which this compound is a major constituent, is well-regarded for its lipid-lowering effects. researchgate.netresearchgate.net Studies in experimental animal models have substantiated these properties, linking the administration of γ-oryzanol to favorable changes in lipid profiles. echemcom.comresearchgate.net

In a study using obesity model mice, long-term administration of a diet high in γ-oryzanol resulted in the accumulation of its intact components, including this compound, in the plasma and various organs. researchgate.netnih.gov This accumulation was directly correlated with a reduction in the amount of plasma lipids, suggesting that the intact compound, along with its metabolites like ferulic acid, is biologically active. researchgate.netnih.gov

The effects of γ-oryzanol on lipid metabolism are comprehensive. In rats with hyperlipidemia, oryzanol (B85318) administration led to a significant decrease in serum levels of total cholesterol, triacylglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). echemcom.com Concurrently, it produced a significant increase in the levels of high-density lipoprotein (HDL), the "good" cholesterol. echemcom.com This modulation results in an ameliorated atherogenic index (AI) and a more favorable LDL/HDL-C ratio, both of which are important markers for cardiovascular disease risk. echemcom.com Further studies in rats with diet-induced metabolic syndrome showed that γ-oryzanol was effective in alleviating hyperlipidemia and reducing hepatic triglyceride content. echemcom.com

Table 3: Effects of γ-Oryzanol (containing 24-MCF) on Lipid Parameters in Animal Models

| Animal Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Obesity Model Mice | Long-term high γ-oryzanol diet | Accumulation of intact 24-MCF in plasma and organs; Lower plasma lipid levels. | researchgate.netnih.gov |

| Hyperlipidemic Rats | Oryzanol | Decreased serum cholesterol, triacylglycerides, LDL, and VLDL; Increased serum HDL. | echemcom.com |

| Rats with Metabolic Syndrome | γ-Oryzanol | Alleviated hyperlipidemia; Decreased hepatic TG content. | echemcom.com |

Influence on Neuronal Differentiation in in vitro and in vivo (Zebrafish) Models

Recent research has unveiled a novel role for γ-oryzanol (ORY), and by extension its components like 24-MCF, in promoting neuronal differentiation. researchgate.netresearchgate.netresearchgate.net These neuro-differentiating effects have been observed across various experimental models, from cell cultures to living organisms. researchgate.netresearchgate.netresearchgate.net A chemical characterization of the ORY mixture used in these studies confirmed that this compound is one of its most abundant components, constituting about 40% of the mixture. researchgate.net

In in vitro experiments using human SH-SY5Y neuroblastoma cells, treatment with the ORY mixture dose-dependently induced neuronal differentiation. researchgate.net This was evidenced by a significant increase in cells with neurite outgrowth, a key morphological feature of neurons. researchgate.netresearchgate.net The study also demonstrated that ORY could guide adult mouse hippocampal neural progenitor cells (NPCs) towards a neuronal fate, increasing the percentage of cells expressing the mature neuron marker MAP2. researchgate.netresearchgate.net

The neuro-differentiating potential of ORY was further confirmed in an in vivo zebrafish model. researchgate.netresearchgate.netresearchgate.net Microinjection of ORY into zebrafish embryos amplified the signal from a neurog1-GFP reporter, which highlights developing neurons. researchgate.netresearchgate.net It also increased the mRNA levels of islet1, a marker for specific neuronal populations. researchgate.netresearchgate.net These findings collectively position γ-oryzanol as a source of bioactive molecules with significant neuro-differentiating capabilities. researchgate.netresearchgate.netresearchgate.net

Modulation of Neurotrophic Factors (e.g., BDNF, TrkB, GAP43)

The mechanism underlying the neuro-differentiating effects of γ-oryzanol involves the upregulation of key neurotrophic factors and growth-associated proteins. researchgate.netresearchgate.netresearchgate.net

In human neuroblastoma cells, treatment with γ-oryzanol led to a significant, dose-dependent increase in the gene expression of Brain-Derived Neurotrophic Factor (BDNF), its high-affinity receptor Tropomyosin receptor kinase B (TrkB), and Growth-Associated Protein 43 (GAP43). researchgate.netechemcom.comresearchgate.netresearchgate.net BDNF and its receptor TrkB are crucial for neuronal survival, growth, and plasticity, while GAP43 is a key protein involved in neurite outgrowth and synapse formation. nih.gov

The in vivo experiments in zebrafish further corroborated these findings, showing that microinjection of ORY increased the mRNA levels of bdnf. researchgate.netresearchgate.net Interestingly, this effect was shown to be dependent on the Nrf2 pathway, as the ability of ORY to activate bdnf was nullified in zebrafish with non-functional Nrf2a or Nrf2b proteins. researchgate.netresearchgate.net In a separate study on rats with induced depression, treatment with gamma-oryzanol (B192022) also increased the expression of BDNF and TrkB in the brain. nih.gov These results indicate that γ-oryzanol promotes neuronal differentiation and development by modulating the expression of critical neurotrophic signaling molecules. researchgate.netresearchgate.netresearchgate.net

Table 4: Effects of γ-Oryzanol (containing 24-MCF) on Neuronal Differentiation and Neurotrophic Factors

| Model System | Finding | Mechanism/Marker | Reference |

|---|---|---|---|

| SH-SY5Y Neuroblastoma Cells | Promoted neuronal differentiation. | Increased neurite outgrowth. | researchgate.netresearchgate.net |

| SH-SY5Y Neuroblastoma Cells | Upregulated neurotrophic factor expression. | Increased mRNA of GAP43, BDNF, and TrkB. | researchgate.netechemcom.comresearchgate.netresearchgate.net |

| Adult Mouse Hippocampal NPCs | Guided commitment toward a neuronal lineage. | Increased percentage of MAP2+ cells. | researchgate.netresearchgate.net |

| Zebrafish Embryos | Positively regulated nervous system development. | Amplified neurog1-GFP signal; Increased islet1 and bdnf mRNA. | researchgate.netresearchgate.netresearchgate.net |

| Rats with Depression | Increased neurotrophic factor expression. | Increased expression of BDNF and TrkB. | nih.gov |

Antidiabetic Effects in Experimental Models

The potential of γ-oryzanol and its constituents as antidiabetic agents has been demonstrated in several experimental models. researchgate.netresearchgate.net These compounds have been shown to improve glucose metabolism and protect the insulin-producing cells of the pancreas.

A mixture containing cycloartenol (B190886) and 24-methylenecycloartanol (B74860), the triterpene alcohol core of 24-MCF, exhibited significant antidiabetic activity in high-fat diet-streptozotocin-induced type II diabetic rats. This treatment significantly ameliorated high blood glucose levels and other serum biochemical parameters. The mechanism was shown to involve an enhancement of insulin (B600854) release from pancreatic beta-cells. Furthermore, in vitro studies on RIN-5F pancreatic cells showed that this mixture enhanced cell viability and protected the beta-cells from glucose-induced toxicity.

Gamma-oryzanol itself has been shown to improve glucose intolerance and insulin resistance in various animal models of obesity and type 2 diabetes. researchgate.net It can ameliorate endoplasmic reticulum (ER) stress in pancreatic islets, a condition associated with glucolipotoxicity, thereby protecting β-cells against apoptosis and improving their function. researchgate.net In obese animals, γ-oryzanol has been found to attenuate insulin resistance by increasing the expression of GLUT-4, a key glucose transporter in skeletal muscle. researchgate.net A related compound, cycloartenyl ferulate, has also shown potential for blood glucose management by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase. These findings highlight that γ-oryzanol and its components, including this compound, are promising candidates for the management of diabetes.

Table 5: Antidiabetic Effects of γ-Oryzanol and its Components in Experimental Models

| Compound/Mixture | Animal/Cell Model | Key Findings | Reference |

|---|---|---|---|

| Cycloartenol + 24-Methylenecycloartanol | Type II Diabetic Rats | Significant reduction in blood glucose; Amelioration of serum biochemical parameters. | |

| Cycloartenol + 24-Methylenecycloartanol | RIN-5F Pancreatic Cells | Enhanced cell viability; Protection from glucose toxicity; Enhanced insulin release. | |

| Gamma-Oryzanol | Diabetic Mice | Ameliorates ER stress in pancreatic islets; Protects β-cells from apoptosis. | researchgate.net |

| Gamma-Oryzanol | Obese Animals | Attenuates insulin resistance; Increases GLUT-4 expression in skeletal muscle. | researchgate.net |

| Cycloartenyl Ferulate | In vitro enzyme assay | Inhibited α-glucosidase activity. |

Structure Activity Relationship Sar Studies and Analogue Synthesis

Impact of Ferulic Acid Moiety on Biological Activities

The ferulic acid portion of 24-methylenecycloartanyl ferulate is a key contributor to its biological effects, particularly its antioxidant and anti-inflammatory properties. Ferulic acid itself is a well-documented antioxidant, capable of scavenging free radicals and inhibiting enzymes that catalyze their generation. When esterified to the 24-methylenecycloartanol (B74860) backbone, these properties are retained and, in some cases, enhanced.

A study investigating the anti-inflammatory effects of various triterpene alcohols and their corresponding ferulates demonstrated the significant role of the ferulic acid moiety. The research revealed that while the free triterpene alcohol, 24-methylenecycloartanol, exhibited strong anti-inflammatory activity, its feruloylated form showed marked inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. nih.govnih.gov This suggests that the conjugation of ferulic acid to the triterpene alcohol is a critical factor for potent anti-inflammatory action.

The antioxidant capacity of ferulates is largely attributed to the phenolic hydroxyl group and the methoxy (B1213986) group on the aromatic ring of the ferulic acid moiety. These features enable the molecule to donate a hydrogen atom to quench reactive oxygen species, with the resulting radical being stabilized by resonance. The esterification to the bulky and lipophilic triterpene alcohol may enhance the partitioning of the ferulic acid moiety into cellular membranes, bringing the antioxidant functionality into close proximity with lipid peroxidation processes.

Influence of Triterpene Alcohol Moiety on Biological Activities